molecular formula C93H131N25O25S B14760662 BAM (8-22) acetate

BAM (8-22) acetate

Cat. No.: B14760662
M. Wt: 2031.3 g/mol
InChI Key: JTGFJBHCHLDHPK-HTDULTFASA-N
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Description

BAM (8-22) acetate is a proteolytically cleaved product of proenkephalin A. It is known for its ability to activate Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 and hMrgprX1. This compound induces scratching behavior in mice in an Mrgpr-dependent manner .

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

BAM (8-22) is an endogenous peptide fragment and a potent agonist for the Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1). It was first isolated from bovine adrenal medulla . This peptide does not contain the met-enkephalin motif, and therefore shows no affinity for opioid receptors .

Agonist for MRGPRX1

BAM (8-22) is a potent agonist for MRGPRX1, with EC50 values ranging from 8 to 150 nM . It induces a calcium influx in HEK cells stably transfected with human MRGPRX1 or murine MrgprC11 .

Pruritus Research

BAM (8-22) has been shown to augment scratching behavior in a cholestatic pruritus mice model . Studies indicate that BAM8-22 evokes itch, nociceptive sensations, and cutaneous dysesthesias in human subjects through a histamine-independent mechanism . Injections of BAM8-22 in mice produced stronger scratching responses compared to Mrgpr-deficient mice, suggesting its role in mediating itch .

Research indicates that cholestatic pruritus could be related to enhanced action of BAM8-22 in the skin and its receptor MRGPRX1 in sensory neurons . An obstructive cholestasis model in mice showed increased spontaneous scratching behavior, with the mRNA level of proenkephalin (a precursor polypeptide of BAM8-22) significantly increased in the skin . The mRNA level of Mrgprx1 was also significantly increased in the dorsal root ganglia (DRG) of these mice .

Pain Research

BAM (8-22) attenuates bone cancer pain in mice .

Sensory Research

BAM8–22 evokes itch, nociceptive sensations, and cutaneous dysesthesias in human subjects . The magnitude and duration of itch and pricking/stinging sensations increased with the concentration of BAM8–22 .

Other Potential Applications

  • Antimicrobial properties Extracts from related plants have demonstrated antibacterial and antifungal activities .
  • Cancer research Extracts from related plants have been used in the treatment of cancer .

Technical Data

BAM (8-22) has the following elemental composition :

  • 91 Hydrogens
  • 127 Nitrogens
  • 25 Oxygens
  • 23 Sulfurs

Mechanism of Action

BAM (8-22) acetate exerts its effects by activating Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 and hMrgprX1. Upon activation, these receptors initiate a signaling cascade that leads to the release of intracellular calcium and subsequent cellular responses. This mechanism is responsible for the compound’s ability to induce scratching behavior in mice .

Properties

Molecular Formula

C93H131N25O25S

Molecular Weight

2031.3 g/mol

IUPAC Name

acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C91H127N25O23S.C2H4O2/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49;1-2(3)4/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-;/m0./s1

InChI Key

JTGFJBHCHLDHPK-HTDULTFASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O

Origin of Product

United States

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